6-(Hydrazinylmethyl)picolinonitrile
Description
6-(Hydrazinylmethyl)picolinonitrile (CAS: Not explicitly listed in evidence) is a heterocyclic compound featuring a pyridine ring substituted with a nitrile group at position 2 and a hydrazinylmethyl group at position 5. While direct synthesis data for this compound are absent in the provided evidence, its structural analogs (e.g., 6-(Aminomethyl)picolinonitrile, CAS: 153396-50-0) and derivatives with similar functional groups (e.g., hydrazine-based substituents) are well-documented . These compounds are pivotal intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors and herbicides .
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
6-(hydrazinylmethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H8N4/c8-4-6-2-1-3-7(11-6)5-10-9/h1-3,10H,5,9H2 |
InChI Key |
ZHSJUAGIWYNIOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C#N)CNN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydrazinylmethyl)picolinonitrile typically involves the reaction of picolinonitrile with hydrazine. The process can be carried out under mild conditions, often using solvents such as ethanol or methanol. The reaction is usually catalyzed by acids or bases to facilitate the formation of the hydrazinylmethyl group.
Industrial Production Methods: While specific industrial production methods for 6-(Hydrazinylmethyl)picolinonitrile are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: 6-(Hydrazinylmethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6-(Hydrazinylmethyl)picolinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Hydrazinylmethyl)picolinonitrile involves its interaction with specific molecular targets. The hydrazinylmethyl group can form hydrogen bonds and participate in various chemical interactions, affecting the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs of 6-(Hydrazinylmethyl)picolinonitrile include derivatives with substitutions at the 6-position of the pyridine ring. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparison
Physicochemical Properties
Table 2: Physical Properties of Selected Analogs
Notes:
- Hydrazinylmethyl vs.
- Chloromethyl vs. Trifluoromethyl : Chloromethyl derivatives are more reactive in nucleophilic substitutions, while trifluoromethyl groups improve metabolic stability and lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
